molecular formula C12H11NO2 B8589449 8-Quinolinemethanol,acetate(ester)

8-Quinolinemethanol,acetate(ester)

Cat. No.: B8589449
M. Wt: 201.22 g/mol
InChI Key: OQLCULWIDQHOQE-UHFFFAOYSA-N
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Description

Contextualization of Quinoline-Based Scaffolds in Organic and Inorganic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in chemical synthesis and applications. nih.govrsc.org This structural motif is not merely a synthetic curiosity; it is found in numerous natural products, most famously in the antimalarial alkaloid quinine. biointerfaceresearch.com The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast library of derivatives with diverse properties. nih.gov

In organic synthesis, quinolines serve as valuable building blocks for more complex molecules. nih.gov Their aromatic nature and the presence of the nitrogen atom allow for a range of chemical transformations, including electrophilic and nucleophilic substitution reactions. rsc.orgbiointerfaceresearch.com In inorganic and materials chemistry, quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), are renowned for their ability to act as chelating agents, forming stable complexes with a wide array of metal ions. researchgate.netrroij.com This property has led to their use in analytical chemistry for metal ion detection and in the development of materials for organic light-emitting diodes (OLEDs). rroij.comnih.gov

Significance of Ester Functional Groups in Synthetic Transformations and Materials Science

The ester functional group, characterized by a carbonyl group adjacent to an ether linkage, is one of the most common and important functional groups in organic chemistry. Esters are widespread in nature, contributing to the characteristic fragrances of many fruits and flowers. researchgate.net In the laboratory and in industry, the esterification reaction, typically the reaction of a carboxylic acid and an alcohol, is a fundamental transformation. sapub.org

Esters are not only products but also versatile intermediates in synthetic chemistry. They can undergo a variety of reactions, such as hydrolysis back to the parent acid and alcohol, or conversion into other functional groups like amides and alcohols. sapub.org In materials science, the ester linkage is the backbone of polyesters, a major class of polymers with wide-ranging applications, from fibers for textiles to films and solid plastics. The properties of esters, such as their relatively low polarity and their ability to act as hydrogen bond acceptors but not donors, influence the physical characteristics of the materials they form. researchgate.net

Overview of Research Trajectories Pertaining to 8-Quinolinemethanol, Acetate(ester)

While extensive research has been conducted on quinoline derivatives broadly, especially 8-hydroxyquinolines nih.govrroij.comnih.gov, specific research focusing solely on 8-Quinolinemethanol, acetate(ester) is less documented in publicly available literature. However, based on its structure, several research trajectories can be logically inferred.

One potential area of investigation is its role as a prodrug. The ester linkage can be designed to be stable under normal conditions but susceptible to hydrolysis by enzymes (esterases) in a biological system. This would release 8-quinolinemethanol, which could be the active form of the molecule. The biological activities of quinoline derivatives are vast, including potential anticancer, antimicrobial, and anti-inflammatory properties, suggesting that 8-Quinolinemethanol, acetate(ester) could be explored in these contexts. biointerfaceresearch.comresearchgate.net

Another research avenue lies in its use as a synthon in organic chemistry. The acetate (B1210297) group can act as a protecting group for the 8-hydroxymethyl functionality of quinoline, allowing for chemical modifications on other parts of the quinoline ring. Subsequent deprotection would then reveal the hydroxymethyl group for further reactions.

In materials science, the compound could be investigated as a ligand for the formation of metal complexes, similar to other 8-substituted quinolines. The presence of the ester and the quinoline nitrogen provides potential coordination sites, and the resulting metal complexes could exhibit interesting photoluminescent or catalytic properties.

Delimitation of Research Scope: Focus on Fundamental Chemical Inquiry

This article is strictly focused on the fundamental chemical nature of 8-Quinolinemethanol, acetate(ester). The discussion is centered on its chemical structure, the properties of its constituent functional groups, and its potential from a chemical synthesis and materials science perspective.

Data Tables

Table 1: Physicochemical Properties of 8-Quinolinemethanol, Acetate(ester)

The following table presents key physicochemical properties for 8-Quinolinemethanol, acetate(ester). It is important to note that experimental data for this specific compound is limited in the literature, and some values may be estimated based on its structure and comparison with similar compounds.

PropertyValueSource/Note
CAS Number 5443-53-8Chemical Abstract Service
Molecular Formula C₁₂H₁₁NO₂Calculated
Molecular Weight 201.22 g/mol Calculated
Appearance Likely a solid or oil at room temperatureInferred from similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Likely soluble in organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water.Inferred from structural features rsc.orgresearchgate.net

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

quinolin-8-ylmethyl acetate

InChI

InChI=1S/C12H11NO2/c1-9(14)15-8-11-5-2-4-10-6-3-7-13-12(10)11/h2-7H,8H2,1H3

InChI Key

OQLCULWIDQHOQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 8 Quinolinemethanol, Acetate Ester and Its Analogues

Direct Esterification Reactions

Direct esterification involves the reaction of 8-quinolinemethanol with acetic acid. These reactions are typically equilibrium-limited and often require catalytic activation and specific reaction conditions to achieve high yields.

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. For the synthesis of 8-Quinolinemethanol, acetate(ester), this involves the reaction of 8-quinolinemethanol with acetic acid.

The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by the catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol, 8-quinolinemethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, leading to the formation of a tetrahedral intermediate. Elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product, 8-Quinolinemethanol, acetate(ester), and regenerates the acid catalyst.

As a reversible reaction, the equilibrium can be manipulated to favor product formation based on Le Chatelier's principle. Common optimization strategies include:

Using an excess of one reactant , typically the less expensive one (in this case, either acetic acid or 8-quinolinemethanol).

Removing water as it is formed , which can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves.

The table below summarizes typical conditions for Fischer esterification.

ParameterConditionPurpose
Alcohol 8-QuinolinemethanolReactant
Carboxylic Acid Acetic AcidReactant
Catalyst Concentrated H₂SO₄, p-TsOHTo protonate the carbonyl and activate it for nucleophilic attack.
Temperature RefluxTo overcome the activation energy of the reaction.
Optimization Use of excess reactant or removal of H₂OTo shift the reaction equilibrium towards the product side.

While Fischer esterification is the most prominent example, various other acid catalysts can be employed for the direct esterification of 8-quinolinemethanol. The choice of catalyst can influence reaction rates and yields. Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) can catalyze the reaction.

Strong mineral acids like sulfuric acid and hydrochloric acid are common, but solid acid catalysts are gaining traction due to their ease of separation and reusability. Examples include ion-exchange resins (e.g., Amberlyst), zeolites, and metal oxides. Recent research has also explored catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can facilitate esterifications in water, and various metal salts such as those of hafnium(IV) and zirconium(IV). The fundamental mechanism, involving activation of the carboxylic acid towards nucleophilic attack by the alcohol, remains consistent across these catalytic systems.

Indirect Ester Synthesis Routes

Indirect methods for synthesizing 8-Quinolinemethanol, acetate(ester) bypass the equilibrium limitations of direct esterification by using more reactive derivatives of acetic acid. These reactions are generally faster, more efficient, and often proceed to completion under milder conditions.

The reaction of 8-quinolinemethanol with an acyl halide (acetyl chloride) or an acid anhydride (B1165640) (acetic anhydride) provides a highly effective route to the corresponding ester. These reactions are essentially irreversible.

Using Acetyl Chloride: The alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of acetyl chloride. The subsequent elimination of a chloride ion and deprotonation of the intermediate yields the ester. This reaction is rapid and exothermic, often requiring cooling. A weak, non-nucleophilic base like pyridine (B92270) is typically added to neutralize the HCl byproduct, which can otherwise cause unwanted side reactions.

Using Acetic Anhydride: The mechanism is similar, with the alcohol attacking one of the carbonyl carbons of acetic anhydride. The leaving group in this case is a carboxylate anion (acetate), which is less reactive than a halide ion. The reaction is therefore less vigorous than with acetyl chloride. Pyridine or a catalytic amount of a strong acid can be used to accelerate the reaction.

The following table compares these two common acylation methods.

Acylating AgentLeaving GroupByproductTypical ConditionsReactivity
Acetyl Chloride Cl⁻HClPyridine or other base, often at 0°C to room temp.Very High
Acetic Anhydride CH₃COO⁻CH₃COOHOften requires gentle heating or a catalyst (e.g., DMAP, H₂SO₄).High

Transesterification is the process of converting one ester into another by reacting it with an alcohol. To synthesize 8-Quinolinemethanol, acetate(ester), one could react 8-quinolinemethanol with an existing acetate (B1210297) ester, such as ethyl acetate or methyl acetate, in the presence of a catalyst. This process is also an equilibrium reaction, and it is driven to completion by using a large excess of the reactant alcohol (8-quinolinemethanol) or by removing the alcohol byproduct (e.g., ethanol or methanol) through distillation.

Transesterification can be catalyzed by either acids or bases:

Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the starting ester (e.g., ethyl acetate), making it more susceptible to nucleophilic attack by 8-quinolinemethanol.

Base-Catalyzed Transesterification: A strong base, typically an alkoxide like sodium methoxide, deprotonates the 8-quinolinemethanol to form a more potent nucleophile (an alkoxide). This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, which subsequently collapses to form the new ester and a different alkoxide.

Various catalysts, including zinc clusters and N-heterocyclic carbenes (NHCs), have been developed to promote transesterification under mild conditions. For instance, studies on glycerol transesterification with ethyl acetate have employed catalysts like para-toluene sulfonic acid and Amberlyst 36, demonstrating the utility of acidic catalysts in these transformations.

Chemoselective Acylation Studies in Quinoline-8-ol Frameworks, Emphasizing C8-Ester Formation

Chemoselectivity is a critical consideration in the synthesis of derivatives of polyfunctional molecules like those based on the quinoline (B57606) scaffold. When acylating 8-quinolinemethanol, the primary target is the hydroxyl group of the methanol substituent at the C8 position. However, the quinoline nitrogen atom also possesses a lone pair of electrons and can potentially act as a nucleophile, leading to N-acylation.

The selective O-acylation of the C8-methanol group over N-acylation of the ring nitrogen can be achieved by controlling the reaction conditions.

Under Acidic Conditions: In the presence of an acid catalyst, as in Fischer esterification, the quinoline nitrogen is protonated to form a quinolinium ion. This protonation effectively neutralizes its nucleophilicity, preventing it from competing with the hydroxyl group for the acylating agent. Therefore, the reaction is directed exclusively to the hydroxyl group, ensuring the formation of the C8-ester.

Using Acyl Halides/Anhydrides: When using highly reactive acylating agents like acetyl chloride, the relative nucleophilicity of the alcohol versus the quinoline nitrogen becomes important. While the primary alcohol of 8-quinolinemethanol is a good nucleophile, the basicity (and nucleophilicity) of the quinoline nitrogen can be significant. The addition of a base like pyridine serves not only to scavenge the acid byproduct but can also influence the reaction's selectivity.

Studies on the related compound 2-amino-8-quinolinol have demonstrated that chemoselective acylation can be finely tuned. For example, using coupling agents like EDCI and DMAP with various carboxylic acids preferentially led to the formation of the C8-ester over the C2-amide, highlighting that the C8-hydroxy group can be selectively targeted under specific conditions. This suggests that the electronic and steric environment of the C8 position favors esterification. With reactive acyl donors, the C8-ester was identified as the kinetic product, forming faster than the corresponding amide. These principles are directly applicable to ensuring the selective formation of 8-Quinolinemethanol, acetate(ester).

Exploration of Enzymatic and Biocatalytic Approaches to Ester Synthesis

The synthesis of esters such as 8-quinolinemethanol, acetate(ester) through enzymatic and biocatalytic methods represents a significant advancement in green chemistry. These approaches offer high selectivity, operate under mild reaction conditions, and reduce the generation of hazardous byproducts compared to traditional chemical methods. Lipases, a class of hydrolase enzymes, are particularly well-suited for this transformation due to their stability in organic solvents and their ability to catalyze esterification and transesterification reactions with high efficiency. mdpi.comnih.gov

The most common strategy for the enzymatic synthesis of 8-quinolinemethanol, acetate(ester) involves the lipase-catalyzed acylation of the precursor, 8-quinolinemethanol. The reaction mechanism proceeds through the formation of an acyl-enzyme intermediate. nih.gov The serine hydroxyl group in the active site of the lipase attacks the acyl donor, forming a covalent complex and releasing the alcohol part of the donor. Subsequently, the hydroxyl group of 8-quinolinemethanol acts as a nucleophile, attacking the acyl-enzyme intermediate to form the desired acetate ester and regenerate the free enzyme.

Several factors are critical for optimizing this biocatalytic process:

Enzyme Selection: Lipases from various microbial sources are commercially available, with Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), being one of the most effective and widely used biocatalysts for acylation reactions. nih.gov Its broad substrate specificity and high stability make it an ideal candidate. Other lipases, such as those from Burkholderia cepacia, have also been used successfully in the acylation of heterocyclic alcohols. nih.gov

Reaction Medium: The solvent plays a critical role in enzyme activity and stability. Non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether (TBME) are generally favored as they minimize the stripping of essential water from the enzyme's surface, which is necessary for maintaining its catalytically active conformation. nih.gov

Temperature and Substrate Ratio: Enzymatic reactions are typically conducted at mild temperatures, often between 30-60°C, to ensure enzyme stability while achieving a reasonable reaction rate. nih.gov The molar ratio of the acyl donor to the alcohol substrate is also optimized; an excess of the acyl donor is commonly used to drive the reaction to completion. nih.gov

The use of immobilized enzymes offers significant advantages, including enhanced stability and the ease of separation from the reaction mixture, allowing for catalyst recycling and reuse over multiple batches, which improves the economic viability of the process. nih.gov

ParameterCondition/ReagentRationale/Impact on SynthesisReference Example
BiocatalystImmobilized Candida antarctica lipase B (Novozym 435)High stability, broad substrate scope, excellent enantioselectivity, and reusability.Used for synthesis of various formate and acetate esters. nih.gov
Acyl DonorVinyl acetateForms an irreversible reaction by tautomerization of the vinyl alcohol co-product to acetaldehyde, driving the equilibrium to favor ester formation.Effective for acylation of heterocyclic alcohols like furan derivatives. researchgate.net
SolventNon-polar organic solvents (e.g., TBME, Hexane, Toluene)Maintains the essential water layer on the enzyme, preserving its catalytic activity and preventing denaturation.TBME is an optimal solvent for regioselective lipase-catalyzed acylation. nih.gov
Temperature40-60 °COptimal balance between reaction rate and enzyme thermal stability. Higher temperatures can lead to enzyme denaturation.Optimal temperature for octyl formate synthesis was found to be 40 °C. nih.gov
Substrate Molar Ratio (Alcohol:Acyl Donor)1:2 to 1:7Using an excess of the acyl donor can increase the reaction rate and shift the equilibrium towards higher product conversion.A 1:7 molar ratio of formic acid to octanol was optimal for ester synthesis. nih.gov

Development of Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable and atom-economical synthetic methods is paramount in modern organic chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov For a molecule like 8-quinolinemethanol, acetate(ester), sustainability principles apply to both the synthesis of the core quinoline structure and the subsequent functionalization steps.

Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions, strong acids, and produce significant waste. nih.govtandfonline.com In contrast, modern protocols focus on efficiency and environmental compatibility.

Atom-Economical Synthesis of the Quinoline Core: One of the most effective strategies for the sustainable synthesis of quinoline derivatives is the use of multicomponent reactions (MCRs). The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic example that has been adapted for green chemistry. tandfonline.com This approach is highly atom-economical as most of the atoms from the starting materials are incorporated into the final product. Sustainable variations of this reaction utilize:

Green Solvents: Replacing hazardous organic solvents with water or ethanol significantly improves the environmental profile of the synthesis. bohrium.com

Efficient Catalysts: The use of recyclable, heterogeneous catalysts such as TiO2 nanoparticles or p-toluenesulfonic acid (p-TSA) can replace corrosive acid catalysts, simplifying workup procedures and allowing for catalyst reuse. tandfonline.com

Energy-Efficient Conditions: Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields compared to conventional heating. tandfonline.com

Sustainable Functionalization: Once the quinoline scaffold is formed, introducing the hydroxymethyl group at the C-8 position to create the 8-quinolinemethanol precursor must also be considered from a sustainability standpoint. Direct C-H functionalization is a state-of-the-art, atom-economical strategy that avoids the need for pre-functionalized substrates. mdpi.com While direct hydroxymethylation can be challenging, related C-H activation methods can be employed to install other functional groups at the C-8 position, which can then be converted to the desired methanol group. This approach minimizes stoichiometric waste associated with traditional cross-coupling reactions that require organometallic reagents.

Synthetic StrategyCatalyst/ConditionsKey AdvantagesReference Example
Microwave-Assisted MCRAmmonium acetate / WaterRapid reaction times (10-15 min), high yields (75-93%), uses a green solvent.Synthesis of quinoline derivatives from ferrocene carboxaldehyde. tandfonline.com
One-Pot Friedländer Synthesisp-Toluenesulfonic acid (p-TSA) / WaterEco-friendly solvent, simple work-up, efficient for producing polysubstituted quinolines.p-TSA catalyzed one-pot synthesis of quinolines in water. tandfonline.com
Heterogeneous NanocatalysisTiO2 Nanoparticles / WaterRecyclable catalyst, excellent yields (95-98%), operates in an aqueous medium.Synthesis of indeno[1,2-b]quinolinone derivatives. tandfonline.com
Acceptorless Dehydrogenative CouplingCrCl2 / 6,6'-dimethyl-2,2'-dipyridylHighly atom-economical, produces only H2 and H2O as by-products, uses earth-abundant metal.Sustainable synthesis of substituted quinolines and pyrroles. rsc.org
Direct C-H FunctionalizationTransition metal catalysts (e.g., Pd, Rh, Cu)Avoids pre-functionalization of substrates, high step- and atom-economy.Regioselective functionalization of quinoline N-oxides. mdpi.com

Reactivity Profiles and Reaction Mechanisms of 8 Quinolinemethanol, Acetate Ester

Hydrolytic Transformations of the Acetate (B1210297) Ester Moiety

The hydrolysis of 8-Quinolinemethanol, acetate(ester) involves the cleavage of the ester bond by water, a reaction that can be catalyzed by acids or bases, or proceed under neutral conditions. semanticscholar.org

Acid-Mediated Hydrolysis Kinetics and Equilibria

In the presence of a strong acid catalyst, the hydrolysis of an ester like 8-Quinolinemethanol, acetate(ester) is a reversible process. chemistrysteps.com The reaction mechanism begins with the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. pearson.com This is followed by a nucleophilic attack from a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.com A proton transfer from the attacking water molecule to the alcohol portion of the ester facilitates the elimination of 8-quinolinemethanol. Subsequent deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields acetic acid. pearson.com

General Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of the alcohol.

Deprotonation to form the carboxylic acid.

While specific kinetic data for 8-Quinolinemethanol, acetate(ester) is not available, the table below shows representative kinetic data for the acid-catalyzed hydrolysis of ethyl acetate, which illustrates the general principles.

CatalystTemperature (°C)Rate Constant (L mol⁻¹ min⁻¹)
HCl25Not specified
H₂SO₄Not specifiedNot specified

Base-Catalyzed Saponification Mechanisms

The hydrolysis of esters in the presence of a base is known as saponification and is an essentially irreversible process. masterorganicchemistry.comyoutube.com For 8-Quinolinemethanol, acetate(ester), the reaction would be initiated by the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. algoreducation.com This addition forms a tetrahedral intermediate. researchgate.net Unlike the acid-catalyzed mechanism, this intermediate then collapses, expelling the 8-quinolinemethoxide ion as the leaving group. The final step is a rapid, irreversible acid-base reaction where the newly formed acetic acid protonates the alkoxide to form 8-quinolinemethanol, and the hydroxide deprotonates the carboxylic acid to form a carboxylate salt (e.g., sodium acetate). youtube.com This final deprotonation step drives the reaction to completion. chemistrysteps.com

General Mechanism of Base-Catalyzed Saponification:

Nucleophilic attack by the hydroxide ion.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide leaving group.

Irreversible deprotonation of the resulting carboxylic acid.

Kinetic studies on the saponification of esters like ethyl acetate have been extensively performed. The table below presents typical kinetic data for the saponification of ethyl acetate, which serves as a model for the expected behavior of 8-Quinolinemethanol, acetate(ester).

BaseTemperature (°C)Rate Constant (L mol⁻¹ min⁻¹)
NaOH288.4

Neutral Hydrolysis Pathways and Theoretical Investigations

Neutral hydrolysis, the reaction with water without an acid or base catalyst, is a significantly slower process for most esters. Theoretical studies on simple esters like ethyl acetate suggest that the reaction can proceed through either a concerted or a stepwise mechanism involving the assistance of several water molecules acting as a proton relay system.

In a stepwise pathway, a tetrahedral intermediate is formed, similar to the catalyzed reactions. In a concerted mechanism, the bond-forming and bond-breaking steps occur simultaneously. Computational studies on ethyl acetate have indicated that a stepwise path involving four water molecules is a likely route. The high activation energy for neutral hydrolysis explains its slow rate compared to catalyzed hydrolysis. Due to the complexity and slow rate, experimental kinetic data for the neutral hydrolysis of most esters, including what would be expected for 8-Quinolinemethanol, acetate(ester), is sparse.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the ester functionality of 8-Quinolinemethanol, acetate(ester) can undergo nucleophilic acyl substitution with other nucleophiles, such as amines and alcohols.

Aminolysis Reactions for Amide Bond Formation

Aminolysis is the reaction of an ester with an amine (or ammonia) to form an amide and an alcohol. For 8-Quinolinemethanol, acetate(ester), reacting it with a primary or secondary amine would yield N-substituted acetamides and 8-quinolinemethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate can expel either the amine or the 8-quinolinemethoxide ion. Since the alkoxide is a better leaving group than the amide, the equilibrium favors the formation of the amide.

The reaction is often slow and may require heating. The mechanism can be influenced by the reaction conditions. In some cases, particularly with less reactive esters, acid catalysis may be employed, though this can be complicated by the basicity of the amine. The synthesis of amides from esters is a common transformation in organic synthesis. For instance, various 8-aminoquinoline (B160924) derivatives are synthesized through amide coupling reactions, although these often start from carboxylic acids activated with coupling reagents rather than from esters via aminolysis. nih.gov

Alcoholysis and Transesterification Kinetics

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a process also known as alcoholysis. This reaction can be catalyzed by either an acid or a base. In the case of 8-Quinolinemethanol, acetate(ester), reaction with an alcohol (R'-OH) would lead to the formation of a new acetate ester (CH₃COOR') and 8-quinolinemethanol.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is an equilibrium, and to favor the product, the reactant alcohol is often used in large excess as the solvent.

Base-catalyzed transesterification involves the attack of an alkoxide ion (R'O⁻), generated by the reaction of the alcohol with the base catalyst, on the carbonyl carbon of the ester. A tetrahedral intermediate is formed, which then expels the 8-quinolinemethoxide ion to yield the new ester.

The kinetics of transesterification are influenced by factors such as the molar ratio of the alcohol to the ester, the type and concentration of the catalyst, and the temperature. While specific kinetic data for the transesterification of 8-Quinolinemethanol, acetate(ester) is not available, studies on other esters have shown that these variables significantly affect the reaction rate and equilibrium position.

Reduction Reactions of the Ester Functionality

The ester group in 8-Quinolinemethanol, acetate(ester) can be readily reduced to the corresponding primary alcohol, 8-hydroxymethylquinoline, or to the aldehyde, 8-quinolinecarboxaldehyde, depending on the choice of reducing agent and reaction conditions.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the primary alcohol. masterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via a two-step mechanism. Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. Since the aldehyde is also susceptible to reduction and LiAlH₄ is a powerful reducing agent, it is immediately attacked by another hydride ion, which, after an aqueous workup, yields the primary alcohol, 8-hydroxymethylquinoline. youtube.comyoutube.com

Alternatively, the reduction can be stopped at the aldehyde stage by employing a less reactive and more sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). rsc.orgrsc.org This reagent is typically used at low temperatures to prevent over-reduction to the alcohol. The mechanism with DIBAL-H is similar in the initial nucleophilic attack on the ester carbonyl. However, the resulting tetrahedral intermediate is stable at low temperatures and does not eliminate the leaving group until an aqueous workup is performed. This workup hydrolyzes the intermediate directly to the aldehyde, 8-quinolinecarboxaldehyde. rsc.org

Catalytic hydrogenation can also be employed for the reduction of esters, though it often requires more forcing conditions, such as high pressures and temperatures, compared to the reduction of other functional groups like alkenes.

Below is a table summarizing typical reduction reactions for ester functionalities analogous to that in 8-Quinolinemethanol, acetate(ester).

ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholDiethyl ether or THF, followed by aqueous workup
Diisobutylaluminum Hydride (DIBAL-H)AldehydeToluene or hexane, low temperature (-78 °C), followed by aqueous workup
Catalytic Hydrogenation (e.g., H₂/RuO₂)Primary AlcoholHigh pressure, elevated temperature

Reactions Involving the Quinoline (B57606) Core and Peripheral Substituents

The quinoline core of 8-Quinolinemethanol, acetate(ester) is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is directed by the existing substituent and the inherent electronic properties of the quinoline ring.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the quinoline ring is generally difficult and requires the presence of a good leaving group and often harsh reaction conditions. The pyridine (B92270) ring is more susceptible to nucleophilic attack than the benzene (B151609) ring. In the case of 8-substituted quinolines, nucleophilic attack is not as common as electrophilic substitution. However, if a good leaving group, such as a halogen, were present on the quinoline core, nucleophilic displacement could be achieved. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group can be displaced by various nucleophiles. mdpi.com

The methyl group of the acetate ester can also be a site for reaction, for instance, through enolate formation under strong basic conditions, although this is less common for simple acetate esters.

A summary of potential substitution reactions on the quinoline core is presented in the table below.

Reaction TypeReagent/ConditionsExpected Major Product(s)
NitrationHNO₃/H₂SO₄5-Nitro-8-acetoxymethylquinoline and 7-Nitro-8-acetoxymethylquinoline
BrominationBr₂/FeBr₃5-Bromo-8-acetoxymethylquinoline and 7-Bromo-8-acetoxymethylquinoline
Friedel-Crafts AcylationAcyl chloride/AlCl₃Primarily at C5 and C7 positions

Computational Chemistry Approaches to Elucidate Reaction Pathways

Methods and Applications:

DFT calculations can be employed to determine the ground-state electronic structure, molecular orbital energies (HOMO and LUMO), and the distribution of electron density within the molecule. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of highest electron density (highest HOMO coefficients) are indicative of sites susceptible to electrophilic attack, while regions of lowest electron density (lowest LUMO coefficients) suggest sites prone to nucleophilic attack.

Furthermore, computational methods can be used to model the entire reaction pathway for a given transformation. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics. For example, a DFT study could compare the activation barriers for electrophilic substitution at different positions on the quinoline ring, thereby predicting the regioselectivity of the reaction.

Insights from Related Studies:

DFT studies on 8-hydroxyquinoline (B1678124) have been used to investigate its adsorption on metal surfaces, which is relevant to its application as a corrosion inhibitor. These studies analyze the bonding mechanism and electronic interactions between the molecule and the surface. rsc.org Similar computational approaches could be applied to understand the interaction of 8-Quinolinemethanol, acetate(ester) with catalysts or other reagents.

By modeling the transition states for the reduction of the ester group by different hydrides, computational chemistry can explain the selectivity observed between reagents like LiAlH₄ and DIBAL-H. The calculations can reveal the steric and electronic factors that favor the formation of the alcohol versus the aldehyde.

The table below outlines the types of insights that can be gained from computational studies on the reactivity of 8-Quinolinemethanol, acetate(ester).

Computational MethodInformation GainedApplication to Reactivity
Geometry OptimizationMost stable 3D structureProvides the starting point for all other calculations
Molecular Orbital Analysis (HOMO/LUMO)Electron distribution and frontier orbitalsPredicts sites for electrophilic and nucleophilic attack
Transition State SearchStructure and energy of the highest point on the reaction pathDetermines the activation energy and rate-determining step
Potential Energy Surface MappingEnergy profile of the entire reactionElucidates the complete reaction mechanism

Coordination Chemistry of 8 Quinolinemethanol, Acetate Ester As a Ligand

Ligand Design Principles and Potential Coordination Modes (e.g., N,O-chelation)

The design of 8-Quinolinemethanol, acetate(ester) as a ligand precursor is rooted in the well-established coordination chemistry of 8-hydroxyquinoline (B1678124) (8HQ). 8HQ is a classic bidentate chelating agent that coordinates to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring. scirp.orgnih.gov This N,O-chelation is a highly effective mode of binding for a wide array of metal ions.

In the case of 8-Quinolinemethanol, acetate(ester), the ester group is not typically a strong coordinating group itself in this context. Instead, the molecule is designed as a pro-ligand. It is anticipated that in the presence of a metal ion, which acts as a Lewis acid, the ester linkage is hydrolyzed. This process releases the acetate (B1210297) group and generates the 8-quinolinemethanolate anion in situ. This newly formed species is then free to coordinate to the metal center in a bidentate N,O-fashion, analogous to 8-hydroxyquinoline. The primary coordination mode is therefore predicted to be N,O-chelation from the quinoline nitrogen and the deprotonated oxygen of the hydroxymethyl group.

The key difference in ligand design compared to 8HQ lies in the delivery of the coordinating species. The use of the acetate ester may offer advantages in terms of solubility or controlled release of the active ligand under specific conditions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 8-Quinolinemethanol, acetate(ester) would likely proceed via the in-situ hydrolysis of the ester and subsequent coordination of the resulting 8-quinolinemethanolate. The general synthetic route would involve reacting a metal salt with the pro-ligand in a suitable solvent.

The preparation of transition metal complexes with ligands derived from 8-substituted quinolines is well-documented. For instance, complexes of copper(II), nickel(II), and cobalt(II) with 8-hydroxyquinoline are readily synthesized by mixing the metal salt with the ligand in a 1:2 molar ratio in a solvent mixture like ethanol/water. scirp.orgresearchgate.net The resulting complexes often exhibit square planar or octahedral geometries. scirp.org

For 8-quinolinemethanolate, a similar approach would be employed. The reaction of a transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) with 8-Quinolinemethanol, acetate(ester) in a suitable solvent would be expected to yield the corresponding metal complex of 8-quinolinemethanolate. The stoichiometry of the resulting complexes would likely be influenced by the coordination number preference of the metal ion, with 1:2 (metal:ligand) being common for many transition metals.

A study on a related system involving a Schiff base derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) and 2-aminoethanol showed the formation of a helical nickel(II) complex where the ligand coordinates as an O,N,N-donor. researchgate.net This highlights the versatility of the 8-substituted quinoline scaffold in forming structurally diverse complexes.

Main group metals also form stable complexes with 8-hydroxyquinoline and its derivatives. Notably, tris(8-hydroxyquinolinato)aluminum(III) (Alq₃) is a well-known compound used in organic light-emitting diodes (OLEDs). scirp.org Zinc(II) also forms well-defined complexes with 8-quinolinolate, often exhibiting a tetrameric structure in the anhydrous form, [Zn(C₉H₆NO)₂]₄, where the oxygen atoms of the quinolinolate ligands bridge the zinc centers.

The complexation of main group metals with 8-quinolinemethanolate, generated from the acetate ester, would be expected to follow similar principles. For instance, the reaction of a zinc(II) salt with 8-Quinolinemethanol, acetate(ester) would likely lead to the formation of a zinc(II) complex of 8-quinolinemethanolate. The final structure could be monomeric or form oligomeric species depending on the reaction conditions and the steric bulk of the ligand.

Spectroscopic and Spectrometric Elucidation of Coordination Environments

Spectroscopic techniques are crucial for characterizing the coordination environment of the metal complexes formed from 8-Quinolinemethanol, acetate(ester).

Infrared (IR) Spectroscopy: In the IR spectrum of the free pro-ligand, a characteristic C=O stretching vibration from the acetate group would be expected. Upon hydrolysis and coordination of the resulting 8-quinolinemethanolate, this C=O band would disappear. The coordination of the quinoline nitrogen to the metal center is typically evidenced by a shift in the C=N stretching vibration of the quinoline ring. scirp.org Furthermore, the appearance of a new band corresponding to the M-N stretching vibration would provide direct evidence of coordination. scirp.org

Vibrational Mode Expected Wavenumber (cm⁻¹) in Free Ligand Expected Change Upon Coordination
C=O (ester)~1740Disappearance
C=N (quinoline)~1580Shift to lower or higher frequency
M-N-Appearance of a new band
M-O-Appearance of a new band

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The coordination of the ligand to the metal center typically results in a shift of the ligand-based π-π* and n-π* transitions. nih.gov For instance, in 8-hydroxyquinoline complexes, these transitions are observed in the UV-Vis region and are sensitive to the metal ion and the solvent. nih.gov Similar shifts would be expected for complexes of 8-quinolinemethanolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The coordination of the ligand to the metal center would lead to shifts in the proton and carbon signals of the quinoline ring and the methylene (B1212753) group.

Influence of Metal Coordination on Ligand Reactivity and Stability

The primary influence of the metal on the ligand is the promotion of the hydrolysis of the acetate ester, which is a key step in the formation of the active chelating species. Once coordinated, the 8-quinolinemethanolate ligand's reactivity is significantly altered.

The formation of the chelate ring enhances the thermal stability of the ligand. The coordinated ligand is also less susceptible to oxidation or other degradation pathways compared to the free ligand.

Conversely, the coordination to a redox-active metal center can enable the ligand to participate in electron transfer reactions. The reactivity of the hydroxymethyl group could also be influenced by coordination, potentially opening avenues for further functionalization of the complex. Studies on related ambiphilic 8-(dimesitylboryl)quinoline have shown that coordination to a metal ion can lead to interesting reactivity, such as cyclometalation. nih.gov

Theoretical Modeling of Metal-Ligand Interactions and Electronic Structure

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the nature of metal-ligand interactions and the electronic structure of the resulting complexes. While specific theoretical studies on 8-Quinolinemethanol, acetate(ester) complexes are not prevalent, studies on related 8-hydroxyquinoline complexes provide a strong foundation for what to expect.

DFT calculations can be used to:

Predict the geometry of the metal complexes, including bond lengths and angles, and confirm the preference for specific coordination numbers (e.g., tetrahedral, square planar, or octahedral).

Analyze the bonding between the metal and the ligand in terms of orbital contributions, providing a quantitative measure of the covalent and electrostatic nature of the M-N and M-O bonds.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Simulate the electronic spectra (UV-Vis) to help interpret the observed transitions and understand the electronic structure of the complexes.

For the pro-ligand 8-Quinolinemethanol, acetate(ester), theoretical models could be employed to investigate the mechanism of metal-promoted hydrolysis of the ester group, calculating the activation barriers for this process.

Applications of 8 Quinolinemethanol, Acetate Ester in Materials Science and Polymer Chemistry Research

Functionalization of Polymer Matrices and Surfaces

The incorporation of specific functional groups onto polymer surfaces and within polymer matrices can dramatically alter their properties and introduce new functionalities. The quinoline (B57606) moiety is of particular interest for such modifications due to its unique chemical and physical properties.

The functionalization of polymer surfaces can be achieved through various techniques, including grafting and coating. 8-Quinolinemethanol, acetate(ester), after hydrolysis to 8-hydroxyquinoline (B1678124), could be attached to polymer surfaces that have been pre-functionalized with reactive groups such as acyl chlorides or epoxides. This would immobilize the quinoline units on the surface, potentially imparting properties like metal-ion sensing, antimicrobial activity, or altered surface energy.

Within a polymer matrix, 8-Quinolinemethanol, acetate(ester) could act as a functional additive. Its compatibility with the host polymer would be a key factor. The presence of the quinoline groups within the bulk of the material could enhance thermal stability or provide a route for post-polymerization modification.

Role in the Development of Advanced Organic Materials

The development of advanced organic materials with tailored electronic, optical, and thermal properties is a significant area of research. Derivatives of 8-hydroxyquinoline are well-known for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.

The incorporation of the 8-quinolinemethanol moiety, derived from the acetate (B1210297) ester, into organic materials could influence their performance characteristics. The electron-transporting and luminescent properties of 8-hydroxyquinoline complexes are well-documented. By analogy, materials containing the 8-quinolinemethanol structure could exhibit interesting photophysical properties. The synthesis of polymers containing 8-hydroxyquinoline has been explored, with studies showing that poly(8-hydroxyquinoline) emits green light and possesses good thermal stability. The mechanism of oxidative polymerization of 8-hydroxyquinoline has also been investigated.

PropertyValueReference
Emission Peak of Poly(8-hydroxyquinoline)~525 nm (in DMSO)
Optical Band Gap (Eg) of Poly(8-hydroxyquinoline)3.31 eV

Investigation in Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. 8-Hydroxyquinoline and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and other supramolecular structures due to their strong chelating ability with a wide range of metal ions.

While direct studies on 8-Quinolinemethanol, acetate(ester) in this context are limited, its hydrolysis product, 8-hydroxyquinoline, is a versatile building block. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions. This interaction is the basis for the formation of various metallosupramolecular assemblies. The resulting structures can have applications in catalysis, gas storage, and sensing. The ability of 8-hydroxyquinoline to form complexes with numerous metal ions has been extensively reviewed.

Table of 8-Hydroxyquinoline Metal Complexes:

Metal Ion Potential Geometry Application Area
Al(III) Octahedral OLEDs
Zn(II) Tetrahedral/Octahedral Sensors, Catalysis
Cu(II) Square Planar/Octahedral Antimicrobial Agents

Integration into Self-Assembled Systems and Nanostructures

Self-assembly is a process in which components spontaneously organize into ordered structures. The molecular geometry and intermolecular interactions of 8-hydroxyquinoline derivatives can drive the formation of such systems.

Research has shown that derivatives of 8-hydroxyquinoline can self-assemble into nanostructures such as nanoribbons when complexed with certain

Advanced Analytical and Spectroscopic Characterization in 8 Quinolinemethanol, Acetate Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation and purity verification of 8-Quinolinemethanol, acetate(ester). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals allow for the precise assignment of each hydrogen atom. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The specific positions of these signals are influenced by the electron-donating or -withdrawing nature of the substituents. For 8-substituted quinolines, concentration-dependent chemical shifts have been observed, which can be attributed to intermolecular π-π stacking interactions. sielc.com The methylene (B1212753) protons of the CH₂OAc group are expected to resonate at a characteristic chemical shift, and the methyl protons of the acetate (B1210297) group will appear as a distinct singlet, typically in the range of 2.0-2.2 ppm. oup.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the quinoline ring exhibit signals in the aromatic region (typically 120-150 ppm). researchgate.netresearchgate.net The carbonyl carbon of the ester group is a key diagnostic peak, appearing significantly downfield in the range of 170-185 ppm. restek.com The methylene carbon and the methyl carbon of the acetate moiety will also have characteristic chemical shifts. researchgate.net The purity of the compound can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra, which would indicate the presence of impurities or residual solvents. sielc.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 8-Quinolinemethanol, acetate(ester)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline Aromatic Protons7.0 - 9.0120 - 150
CH₂ (methylene) Protons~5.0 - 5.5~60 - 70
CH₃ (acetate) Protons~2.1~21
C=O (ester) Carbon-170 - 185

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 8-Quinolinemethanol, acetate(ester). These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy:

The IR spectrum of 8-Quinolinemethanol, acetate(ester) is expected to show strong absorption bands corresponding to its key functional groups. The most prominent feature will be the C=O stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹ for saturated esters. researchgate.netrestek.comresearchgate.net The presence of the quinoline ring, an aromatic system, will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. restek.comresearchgate.net Additionally, two strong C-O stretching bands from the ester linkage are expected between 1000 and 1300 cm⁻¹. researchgate.netresearchgate.net The out-of-plane C-H bending vibrations of the substituted quinoline ring can also provide structural information. madison-proceedings.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the ester is also observable in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.net The aromatic ring vibrations of the quinoline moiety are usually strong in the Raman spectrum. Resonance Raman spectroscopy, in particular, has been effectively used to study substituted quinoline derivatives, where the enhancement of specific vibrational modes can provide detailed insights into the electronic structure and environment of the molecule. sielc.comsielc.com For instance, studies on 8-substituted 7-hydroxyquinoline (B1418103) acetates have shown characteristic Raman bands for the neutral and anionic forms, highlighting the sensitivity of the technique to the chemical state of the molecule. sielc.com

Table 2: Characteristic Vibrational Frequencies for 8-Quinolinemethanol, acetate(ester)

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1735 - 1750 (Strong)~1740 (Moderate)
C-O (Ester)Stretching1000 - 1300 (Two strong bands)Present
Aromatic C-HStretching> 3000 (Variable)Present
Aromatic C=CStretching1400 - 1600 (Multiple bands)Strong
Aliphatic C-HStretching2850 - 3000 (Variable)Present

Mass Spectrometry (MS) Techniques: ESI-MS, GC-MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 8-Quinolinemethanol, acetate(ester). Both Electrospray Ionization (ESI) and Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that is particularly useful for determining the accurate molecular weight of the compound. In positive ion mode, 8-Quinolinemethanol, acetate(ester) is expected to be detected as the protonated molecule [M+H]⁺. tandfonline.com High-resolution ESI-MS can provide the elemental composition of the molecule with high accuracy. ESI-MS can also be used for quantitative analysis of esters in various matrices. researchgate.netresearchgate.net Tandem mass spectrometry (ESI-MS/MS) can be employed to study the fragmentation of the protonated molecule, providing further structural confirmation. For esters, fragmentation can involve the loss of the alcohol or acid moiety. madison-proceedings.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS with Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺˙) may be observed, although it can be weak depending on its stability. oup.com The fragmentation of quinoline derivatives under EI conditions often involves the characteristic loss of hydrogen cyanide (HCN), resulting in a fragment ion at [M-27]⁺. sielc.com For 8-Quinolinemethanol, acetate(ester), other expected fragmentation pathways include the cleavage of the ester bond. A prominent peak corresponding to the loss of the acetoxy group (•OCOCH₃) or acetic acid (CH₃COOH) is likely. The tropylium (B1234903) ion or related rearranged aromatic ions are also common fragments in the mass spectra of compounds containing a benzyl-like moiety.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 8-Quinolinemethanol, acetate(ester)

m/z Value Proposed Fragment Ion Fragmentation Pathway
201[M]⁺˙Molecular Ion
174[M - HCN]⁺˙Loss of hydrogen cyanide from the quinoline ring
158[M - CH₃CO]⁺Loss of the acetyl group
142[M - OCOCH₃]⁺Cleavage of the ester bond with loss of the acetoxy radical
129[Quinoline]⁺˙Fragmentation leading to the quinoline cation radical

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of 8-Quinolinemethanol, acetate(ester) from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely applicable.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of quinoline derivatives and esters. A C18 column is frequently used as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the separation of quinoline compounds, which are basic in nature. researchgate.net For the analysis of esters like tocopheryl acetate, isocratic or gradient elution methods have been developed. oup.comresearchgate.net Detection is commonly achieved using a UV detector, as the quinoline ring is a strong chromophore.

Specialized stationary phases, such as naphthylpropyl columns, have been shown to provide excellent selectivity for the separation of complex mixtures of quinoline derivatives. tandfonline.com Anion exchange chromatography has also been employed for the analysis of acetate in pharmaceutical products. researchgate.net

Table 4: Typical HPLC Conditions for the Analysis of Quinoline Derivatives and Acetate Esters

Parameter Typical Conditions
Column Reversed-phase C18 or Naphthylpropyl, 3-5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Vis (typically around 280 nm for quinoline)

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds like 8-Quinolinemethanol, acetate(ester). A capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly used for the separation of quinoline derivatives. madison-proceedings.commadison-proceedings.com The analysis is performed with temperature programming to ensure good resolution and peak shape. The injector and detector temperatures are set sufficiently high to prevent condensation of the analyte.

GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while coupling with a Mass Spectrometer (GC-MS) allows for both quantification and structural identification based on the fragmentation pattern. researchgate.netmadison-proceedings.commadison-proceedings.com The retention time of the compound is a characteristic parameter under specific GC conditions and can be used for its identification by comparison with a standard.

Table 5: Typical GC Conditions for the Analysis of Quinoline Compounds

Parameter Typical Conditions
Column Capillary column (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25-0.5 µm film thickness
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Temperature Program Initial temperature hold, followed by a ramp to a final temperature
Injector Temperature 250 - 280 °C
Detector Temperature 280 - 300 °C (for FID or MS transfer line)

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 8-Quinolinemethanol, acetate(ester). By analyzing the diffraction pattern of a single crystal, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 8-Quinolinemethanol, acetate(ester) was not found in the provided search results, X-ray diffraction studies on related quinoline derivatives have provided valuable insights into their solid-state packing and conformation. For instance, the crystal structures of various substituted quinolines reveal how different functional groups influence the crystal packing through hydrogen bonding, π-π stacking, and other non-covalent interactions.

The determination of the crystal structure of 8-Quinolinemethanol, acetate(ester) would allow for the correlation of its solid-state properties with its molecular structure. It would provide definitive evidence of the conformation of the acetate group relative to the quinoline ring and would reveal the nature of the intermolecular forces that govern its crystal lattice.

Thermal Analysis Techniques (TGA, DSC, DMA) for Material Property Investigations

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For 8-Quinolinemethanol, acetate(ester), techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) can provide valuable information about its thermal stability, phase transitions, and viscoelastic properties.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of 8-Quinolinemethanol, acetate(ester) and to identify the temperature ranges at which decomposition occurs. The resulting thermogram would show the onset temperature of decomposition and the percentage of mass loss at different stages, which can provide clues about the degradation mechanism.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of 8-Quinolinemethanol, acetate(ester) would reveal its melting point, enthalpy of fusion, and any polymorphic transitions it might undergo upon heating and cooling.

Dynamic Mechanical Analysis (DMA):

DMA is used to measure the mechanical properties of a material as a function of temperature, time, and frequency. While more commonly applied to polymers, DMA could be used to study the viscoelastic behavior of 8-Quinolinemethanol, acetate(ester) in its solid or molten state, providing information on its stiffness and damping characteristics.

Table 6: Information Obtainable from Thermal Analysis of 8-Quinolinemethanol, acetate(ester)

Technique Information Obtained
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperatures, and degradation profile.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transition temperature, and polymorphism.
Dynamic Mechanical Analysis (DMA) Viscoelastic properties (storage modulus, loss modulus, tan delta).

Computational and Theoretical Studies on 8 Quinolinemethanol, Acetate Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecular systems. nih.gov For 8-Quinolinemethanol, acetate(ester), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can fully optimize the molecule's geometry and elucidate its electronic properties. nih.gov

Key insights from DFT studies involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For quinoline (B57606) derivatives, the introduction of different functional groups can significantly alter these energy levels. nih.gov

Further analysis involves mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface. The MESP visualizes the charge distribution, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For 8-Quinolinemethanol, acetate(ester), the nitrogen atom in the quinoline ring and the carbonyl oxygen of the ester group are expected to be regions of negative potential.

A range of reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's behavior. nih.govresearchgate.net These quantum chemical descriptors provide a quantitative basis for understanding the molecule's reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 8-Quinolinemethanol, Acetate(ester)

DescriptorDefinitionHypothetical ValueInterpretation
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating capacity.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eVIndicates electron-accepting capacity.
Energy Gap (ΔE) E_LUMO - E_HOMO4.7 eVA larger gap suggests high kinetic stability. researchgate.net
Ionization Potential (I) -E_HOMO6.5 eVEnergy required to remove an electron.
Electron Affinity (A) -E_LUMO1.8 eVEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 24.15 eVTendency to attract electrons. nih.gov
Chemical Hardness (η) (I - A) / 22.35 eVResistance to change in electron distribution. nih.gov
Chemical Softness (S) 1 / (2η)0.21 eV⁻¹Reciprocal of hardness, indicates reactivity. nih.gov
Chemical Potential (μ) -(I + A) / 2-4.15 eVThe escaping tendency of electrons from a system. researchgate.net
Electrophilicity Index (ω) μ² / (2η)3.67 eVA measure of electrophilic power.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and non-covalent interactions. researchgate.net For 8-Quinolinemethanol, acetate(ester), MD simulations can reveal the preferred spatial arrangement of the acetate (B1210297) ester group relative to the quinoline ring and how the molecule interacts with its environment.

The conformational landscape is primarily defined by the torsion angles within the molecule. Of particular interest is the dihedral angle involving the quinoline ring, the methylene (B1212753) bridge, the ester oxygen, and the carbonyl carbon. By simulating the molecule's motion over time (typically nanoseconds), the probability distribution of these angles can be determined, revealing the lowest energy (most populated) conformations. nih.gov

MD simulations also provide a dynamic picture of intermolecular interactions. In a condensed phase, these interactions govern the molecule's physical properties. Key interactions for 8-Quinolinemethanol, acetate(ester) would include:

Van der Waals forces: Dominant interactions influencing packing and association.

π-π stacking: Interactions between the aromatic quinoline rings of adjacent molecules.

Hydrogen bonding: While the molecule itself cannot self-associate via strong hydrogen bonds, it can act as a hydrogen bond acceptor (at the ester's carbonyl oxygen and the quinoline nitrogen) in the presence of protic solvents like water or alcohols. researchgate.netyoutube.com Studies on related molecules like choline (B1196258) acetate have shown that hydrogen bonding plays a significant role in their structural and dynamic properties. researchgate.netnih.gov

MD simulations of systems containing multiple ester molecules can also reveal tendencies for self-assembly or aggregation. nih.gov

Table 2: Key Dihedral Angles and Potential Intermolecular Interactions for Conformational Analysis

FeatureDescriptionSignificance
Dihedral Angle 1 (C_ring-C_ring-CH₂-O) Rotation around the bond connecting the quinoline ring to the methylene group.Determines the orientation of the entire ester side chain relative to the aromatic system.
Dihedral Angle 2 (C_ring-CH₂-O-C=O) Rotation around the methylene-oxygen bond.Influences the positioning of the carbonyl group.
π-π Stacking Face-to-face or offset arrangement of quinoline rings.A significant non-covalent interaction that can lead to aggregation in non-polar environments.
Hydrogen Bond Acceptor Sites Quinoline Nitrogen, Carbonyl Oxygen.Sites for interaction with protic solvents or other hydrogen bond donors, affecting solubility and conformation. researchgate.netnih.gov

Mechanistic Modeling of Complex Chemical Transformations

Computational chemistry, particularly DFT, is instrumental in modeling the mechanisms of chemical reactions. researchgate.net For 8-Quinolinemethanol, acetate(ester), two key transformations are its synthesis (esterification) and its degradation (hydrolysis).

The synthesis of this compound can occur via the esterification of 8-quinolinemethanol with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. ontosight.ai A more fundamental reaction is the acid-catalyzed esterification of the parent alcohol with acetic acid. Theoretical modeling of this reaction would involve:

Identifying the reactants, catalyst (e.g., a proton), intermediates, and products.

Calculating the geometry of all stationary points on the reaction pathway, including transition states. researchgate.net

Determining the activation energies for each step, which allows for the identification of the rate-determining step. Mechanistic studies on similar esterifications have detailed the formation of cyclic transition states. researchgate.net

Conversely, the ester is susceptible to hydrolysis back to 8-quinolinemethanol and acetic acid, a reaction that can be catalyzed by either acid or base. wikipedia.org Modeling these hydrolysis mechanisms would reveal the energetic profiles and the structure of the tetrahedral intermediates formed upon nucleophilic attack (by water in acid catalysis or hydroxide (B78521) in base catalysis) at the ester's carbonyl carbon.

Table 3: Hypothetical Energetics for the Acid-Catalyzed Hydrolysis of 8-Quinolinemethanol, Acetate(ester)

Reaction StepDescriptionΔG (kcal/mol) (Hypothetical)
1. Protonation Protonation of the carbonyl oxygen by H₃O⁺.-5.2
2. Nucleophilic Attack Attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.+15.8 (Activation Energy)
3. Proton Transfer Intramolecular proton transfer from the incoming water moiety to the leaving group oxygen.+2.1
4. C-O Bond Cleavage Cleavage of the C-O bond to release protonated 8-quinolinemethanol and acetic acid.+8.5 (Activation Energy)
5. Deprotonation Deprotonation of the products by water.-10.4

QSAR (Quantitative Structure-Activity Relationship) Studies for Analogues (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. While often used for biological activity, QSAR can also model physicochemical properties. nih.govnih.gov For analogues of 8-Quinolinemethanol, acetate(ester), a QSAR model could be developed to predict properties like lipophilicity (log P) or solubility without assessing biological function.

The process involves:

Dataset Assembly: A series of structurally related analogues is defined, where systematic modifications are made to the parent structure (e.g., adding substituents to the quinoline ring).

Descriptor Calculation: For each analogue, a wide range of molecular descriptors is calculated. These can be 2D descriptors (e.g., connectivity indices, atom counts) or 3D descriptors derived from optimized geometries (e.g., steric fields from CoMFA or electrostatic fields from CoMSIA). nih.govbiointerfaceresearch.com Other relevant descriptors include dipole moment, polarizability, and HOMO/LUMO energies. walisongo.ac.id

Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create an equation that links the descriptors to the property of interest. nih.gov The model's robustness and predictive power are assessed through internal and external validation techniques. nih.govnih.gov

Table 4: Example Dataset for a QSAR Study on Physicochemical Properties of Analogues

CompoundSubstituent (R) at C-5ClogP (Calculated)Dipole Moment (Debye)Molecular Weight
Parent -H2.852.5201.22
Analogue 1 -Cl3.543.1235.66
Analogue 2 -F2.993.0219.21
Analogue 3 -CH₃3.352.4215.25
Analogue 4 -NO₂2.794.8246.22

In Silico Design of Novel Quinoline-Ester Derivatives

The insights gained from DFT, MD, and QSAR studies can be leveraged for the in silico design of novel quinoline-ester derivatives with tailored properties. biointerfaceresearch.comnih.gov This rational design process aims to modify the lead structure—8-Quinolinemethanol, acetate(ester)—to enhance or diminish specific physicochemical characteristics.

Based on the computational analyses:

DFT results can guide modifications to tune the electronic properties. For example, adding an electron-donating group to the quinoline ring would raise the HOMO energy, making the molecule a better electron donor.

QSAR models provide a direct roadmap for design. If a QSAR model indicates that a smaller steric profile at a certain position increases solubility, new analogues can be designed that adhere to this principle. nih.gov

MD simulations can be used to predict the conformational and interactional consequences of a proposed modification before any synthesis is attempted.

For example, to design a more polar derivative, one might replace the acetate with a glycolate (B3277807) ester, introducing a hydroxyl group. Conversely, to increase lipophilicity, the acetate could be replaced with a longer-chain carboxylate ester. This structure-based design approach accelerates the discovery of new molecules with desired physicochemical profiles. researchgate.net

Table 5: Examples of In Silico Designed Derivatives with Predicted Property Changes

Derivative NameModificationDesign RationalePredicted Change in Property
8-Quinolinemethanol, propanoate(ester) Acetate (-COCH₃) replaced with propanoate (-COCH₂CH₃)Increase lipophilicity and steric bulk.Increased log P, decreased water solubility.
5-Nitro-8-Quinolinemethanol, acetate(ester) Add -NO₂ group at the C-5 position.Introduce a strong electron-withdrawing group to alter electronic properties. nih.govDecreased HOMO/LUMO energies, increased dipole moment.
8-Quinolinemethanol, (2-hydroxyacetate)(ester) Acetate (-COCH₃) replaced with a glycolate ester (-COCH₂OH).Introduce a hydrogen bond donor to increase polarity.Decreased log P, increased water solubility.
8-Quinolinemethanol, trifluoroacetate(ester) Acetate (-COCH₃) replaced with trifluoroacetate (B77799) (-COCF₃).Introduce a strong inductive electron-withdrawing group.Increased reactivity of the carbonyl carbon towards nucleophiles.

Future Perspectives and Emerging Research Avenues for 8 Quinolinemethanol, Acetate Ester

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of 8-quinolinemethanol, acetate(ester) and its derivatives into automated synthesis and high-throughput experimentation (HTE) platforms presents a significant opportunity to accelerate chemical discovery and process optimization. HTE methodologies, which involve conducting a large number of experiments in parallel, are powerful tools for solving complex chemical problems. nih.govanalytical-sales.com These techniques are particularly beneficial for rapidly screening catalysts, ligands, and reaction conditions to identify optimal synthetic routes. analytical-sales.com

The miniaturized nature of HTE allows for the efficient use of valuable materials, which is crucial when working with novel or complex quinoline-based ligands. analytical-sales.com Automated platforms can precisely dispense reagents and monitor reaction outcomes, enabling the rapid exploration of a vast experimental space. cam.ac.uk This is especially relevant for optimizing reactions involving quinoline-ester ligands, where subtle changes in the ligand structure or reaction parameters can significantly impact catalytic activity and selectivity. thieme-connect.com The ability to quickly remove solvents in HTE setups also allows for the formation of catalysts in optimal solvents, independent of the reaction solvent being evaluated. analytical-sales.com The adoption of HTE is becoming more widespread, moving from specialized biological screening to broader chemical synthesis applications. analytical-sales.comcam.ac.uk

Exploration as a Precursor in Complex Molecule Synthesis

Quinoline (B57606) derivatives are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. merckmillipore.comresearchgate.net 8-Quinolinemethanol, acetate(ester) can serve as a versatile precursor for introducing the quinoline motif into larger, more intricate molecular architectures. The ester functionality provides a handle for further chemical transformations, allowing for its incorporation into a variety of synthetic pathways.

Research has demonstrated the synthesis of complex chiral molecules utilizing quinoline-containing building blocks. thieme-connect.comresearchgate.net For instance, the synthesis of chiral amino acids and their derivatives has been achieved using precursors that incorporate the quinoline scaffold. researchgate.net The adaptability of the quinoline ring system for synthetic modification allows for the creation of new enantioselective processes for synthesizing challenging chiral products with potential biological applications. thieme-connect.com The development of methods for creating complex amine structures, a common feature in pharmaceuticals, highlights the need for versatile precursors like those derived from quinoline. cam.ac.uk

Development of Novel Catalytic Systems Utilizing Quinoline-Ester Ligands

The development of novel catalytic systems is a cornerstone of modern chemistry, and quinoline-ester ligands are emerging as a promising class of compounds for this purpose. The nitrogen atom of the quinoline ring and the oxygen atoms of the ester group can coordinate with metal centers, creating chiral environments that can induce high levels of enantioselectivity in catalytic reactions. thieme-connect.commerckmillipore.com

The design and synthesis of chiral ligands containing quinoline motifs have been a significant area of research. thieme-connect.com These ligands, when complexed with metals like palladium or rhodium, have shown great potential in asymmetric catalysis. thieme-connect.comnih.govacs.org For example, chiral phosphine-quinoline ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation reactions. thieme-connect.com The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the quinoline ring or the ester group, allowing for the optimization of catalyst performance for specific transformations. thieme-connect.com The versatility of these ligands has led to their use in a variety of asymmetric reactions, including the alkylation of keto esters. thieme-connect.com

Ligand TypeMetalApplicationReference
Chiral Phosphine-QuinolinePalladiumAsymmetric Allylic Alkylation thieme-connect.com
Quinoline-based Sb LigandsPlatinumRedox Chemistry nih.govacs.org
Chiral OxazolinylquinolineZincAsymmetric Synthesis thieme-connect.com

Applications in Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is a critical challenge in organic synthesis. Catalytic systems based on quinoline-ester ligands offer promising solutions to this challenge. The specific coordination of the ligand to a metal center can direct the reactivity of a substrate, favoring the formation of a particular constitutional isomer or preventing unwanted side reactions.

For example, in reactions with multiple reactive sites, a catalyst bearing a quinoline-ester ligand can selectively activate one site over others. This has been observed in palladium-catalyzed reactions where the ligand influences the regioselectivity of C-H activation. sigmaaldrich.com The ability to control the outcome of a reaction in this manner is highly valuable for streamlining synthetic routes and minimizing the formation of difficult-to-separate byproducts. The choice of metal can also play a crucial role, with rhodium and palladium catalysts showing different selectivities in arene/olefin coupling reactions. acs.org

Contributions to Green Chemistry Innovations and Sustainable Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research and industrial processes. sphinxsai.commdpi.com Quinoline-ester based systems have the potential to contribute significantly to this paradigm shift.

One of the key tenets of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. sphinxsai.com Catalysts incorporating quinoline-ester ligands can enable reactions to proceed under milder conditions, with lower catalyst loadings, and with higher atom economy, all of which are hallmarks of greener processes. rsc.org For instance, the development of robust biocatalysts for ester synthesis demonstrates a move towards more sustainable methods. rsc.org

Furthermore, the use of renewable feedstocks and environmentally benign solvents are central to green chemistry. sphinxsai.commdpi.com Research into catalysts that can operate in greener solvents, such as water or supercritical carbon dioxide, is an active area. mdpi.com The development of catalytic systems based on quinoline-esters that are compatible with these sustainable reaction media would represent a significant advancement. Innovations in reactor technology, such as micro-LED packed bed reactors for photochemical reactions, also contribute to more sustainable chemical transformations. acs.org

Q & A

[Basic] What are the optimal synthetic conditions for preparing 8-quinolinemethanol acetate derivatives, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis of 8-quinolinemethanol acetate derivatives typically involves nucleophilic substitution or esterification reactions. For example, microwave or ultrasound irradiation can significantly reduce reaction time (e.g., from hours to minutes) compared to conventional heating. Key parameters include:

  • Catalyst choice : K₂CO₃ is commonly used as a base to deprotonate 8-hydroxyquinoline, enhancing nucleophilicity .
  • Solvent selection : Acetone or acetonitrile improves solubility and reaction efficiency .
  • Purification : Recrystallization from isopropyl ether or ethyl acetate/brine partitioning ensures high purity .
    Microwave-assisted synthesis reported a 71% yield for (5-chloroquinolin-8-yloxy) acetic acid methyl ester, demonstrating improved efficiency over conventional methods .

[Basic] Which spectroscopic techniques are most effective for characterizing 8-quinolinemethanol acetate derivatives?

Methodological Answer:
A multi-technique approach is critical:

  • IR spectroscopy : Identifies ester C=O stretches (~1740–1710 cm⁻¹) and hydroxyl groups post-hydrolysis .
  • ¹H/¹³C NMR : Confirms acetate methyl protons (~2.1 ppm) and quinoline aromatic protons (7.5–8.5 ppm). For example, methyl ester protons appear at ~3.7 ppm .
  • Mass spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 259 for C₁₂H₁₃NO₃⁺) and fragmentation patterns .
    Elemental analysis validates stoichiometry, with deviations >0.4% indicating impurities .

[Basic] How can researchers assess the hydrolytic stability of the acetate ester group under varying pH conditions?

Methodological Answer:
Hydrolytic stability is pH-dependent:

  • Acidic/basic conditions : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .
  • Kinetic studies : Use pseudo-first-order kinetics to calculate half-life (t₁/₂). For example, acetate esters hydrolyze faster in alkaline conditions (t₁/₂ < 24 hrs at pH 10) .
  • Storage recommendations : Stabilize compounds in anhydrous solvents at -20°C to minimize hydrolysis .

[Advanced] What mechanistic insights explain regioselectivity in the synthesis of halogenated 8-quinolinemethanol acetate derivatives?

Methodological Answer:
Regioselectivity arises from electronic and steric effects:

  • Halogen positioning : Electron-withdrawing groups (e.g., Cl at C5) direct nucleophilic attack to the C8 position due to resonance stabilization .
  • Catalytic role of ZnCl₂ : Facilitates Friedel-Crafts acylation in quinoline systems by polarizing carbonyl groups .
  • Theoretical validation : Density Functional Theory (DFT) calculations can map electron density distributions to predict reactive sites .

[Advanced] How should researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:
Contradictions often stem from:

  • Solvent impurities : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid overlapping signals .
  • Crystallization artifacts : Compare XRD patterns with NIST reference data to confirm polymorphic consistency .
  • Batch variability : Statistical tools like Principal Component Analysis (PCA) can identify outliers in IR or MS datasets .

[Advanced] What strategies are recommended for evaluating the biological activity of 8-quinolinemethanol acetate derivatives?

Methodological Answer:

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus to assess antimicrobial potential .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at C5/C7) to enhance lipid solubility and membrane permeability .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) quantify selective toxicity .

[Advanced] How can computational methods optimize the design of 8-quinolinemethanol acetate derivatives for target specificity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., topoisomerase II) .
  • QSAR modeling : Correlate logP values with bioactivity data to predict optimal hydrophobicity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to refine designs .

[Advanced] What advanced techniques validate the purity of 8-quinolinemethanol acetate derivatives for pharmacological studies?

Methodological Answer:

  • HPLC-MS/MS : Achieve detection limits of 0.1 ng/mL using MRM (Multiple Reaction Monitoring) .
  • Elemental Analysis (EA) : Confirm C/H/N ratios within ±0.3% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition events above 98% purity .

[Basic] What are the best practices for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

  • Process intensification : Transition from batch to flow reactors for improved heat/mass transfer .
  • Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME), a safer solvent .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

[Advanced] How do steric effects influence the reactivity of 8-quinolinemethanol acetate in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig amination : Bulky ligands (e.g., XPhos) mitigate steric hindrance at C8, enabling C–N bond formation .
  • Suzuki-Miyaura coupling : Electron-deficient aryl boronic acids enhance reactivity with quinoline systems .
  • Kinetic profiling : Compare turnover frequencies (TOF) under varying ligand/steric conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.